
tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, a phenylsulfonyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-chlorophenyl and phenylsulfonyl reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate is reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4-ethynylphenyl)carbamate: Similar structure but with an ethynyl group instead of a chlorophenyl group.
tert-Butyl (4-cyanophenyl)(phenylsulfonyl)methyl)carbamate: Similar structure but with a cyanophenyl group instead of a chlorophenyl group.
Uniqueness
tert-Butyl ((4-chlorophenyl)(phenylsulfonyl)methyl)carbamate is unique due to the presence of the chlorophenyl group, which can impart specific chemical reactivity and biological activity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
774225-25-1 |
|---|---|
Molecular Formula |
C18H20ClNO4S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
tert-butyl N-[benzenesulfonyl-(4-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C18H20ClNO4S/c1-18(2,3)24-17(21)20-16(13-9-11-14(19)12-10-13)25(22,23)15-7-5-4-6-8-15/h4-12,16H,1-3H3,(H,20,21) |
InChI Key |
UTPLFGSBRZBSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


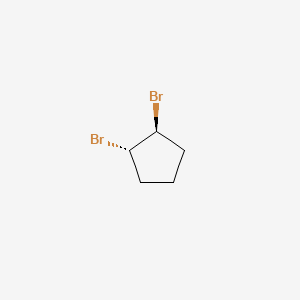
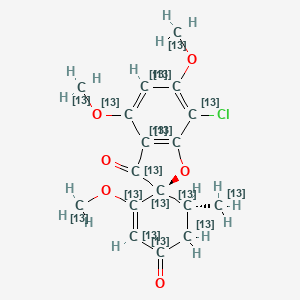
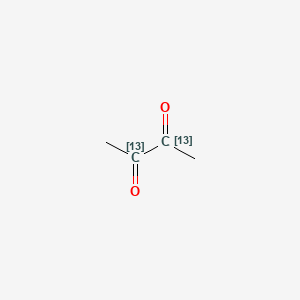
![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)
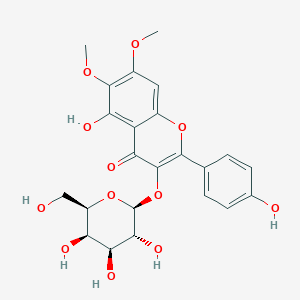
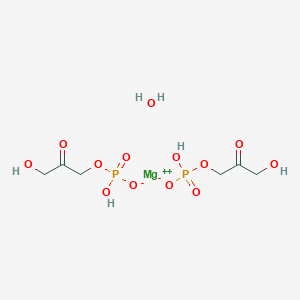
![(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15088631.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B15088634.png)
![[1-(Diphenylphosphino)ethyl]ferrocene](/img/structure/B15088647.png)
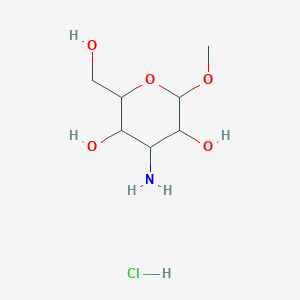
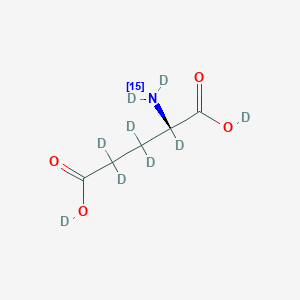

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)
![(3a,7aR)-1,3-Dimethyl-N-[(1S)-1-phenylethyl]octahydro-1H-1,3,2-benzodiazaphosphol-2-amine 2-oxide](/img/structure/B15088678.png)
